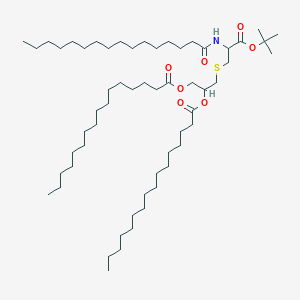

3-(3-tert-Butoxy-3-oxo-2-palmitamidopropylthio)-propane-1,2-diyl dipalmitate

Descripción

Historical Context and Discovery

The development of this compound emerged from the broader scientific pursuit of understanding and manipulating immune system responses through synthetic compounds. The compound represents part of a systematic effort to create lipidated molecules capable of activating specific pattern recognition receptors, particularly Toll-like receptors, which play crucial roles in innate immunity. The discovery of this particular compound structure was driven by the need to develop more effective vaccine adjuvants and immunomodulatory agents.

The historical context of this compound's development is closely tied to advances in understanding the molecular basis of immune recognition. Research into Toll-like receptor activation by saturated fatty acids provided foundational knowledge that informed the design of synthetic agonists. Scientists recognized that saturated fatty acids can activate Toll-like receptor 2 and Toll-like receptor 4, while polyunsaturated fatty acids, particularly docosahexaenoic acid, inhibit this activation. This understanding of structure-activity relationships in lipid-mediated immune activation guided the rational design of compounds like this compound.

The compound was specifically designed as part of research into triazole-tethered carbohydrate-di and tri lipidated cysteine conjugates useful as vaccine adjuvants. The development process involved careful consideration of the structural requirements for Toll-like receptor 2 activation, including the incorporation of palmitic acid moieties and specific amino acid derivatives. The systematic approach to compound design reflects the maturation of medicinal chemistry techniques and the growing sophistication of immunological research.

Significance in Organic and Biochemical Research

The significance of this compound in contemporary research extends across multiple disciplines, with particular importance in immunology, vaccine development, and synthetic chemistry. The compound serves as a valuable research tool for investigating the molecular mechanisms underlying innate immune responses and has potential applications in the development of novel therapeutic interventions.

In biochemical research, this compound has proven instrumental in advancing understanding of Toll-like receptor signaling pathways. The ability of saturated fatty acids to induce dimerization and translocation of Toll-like receptor 4 and Toll-like receptor 2 into lipid raft fractions in plasma membrane represents a critical mechanism for receptor activation. The compound's design incorporates multiple palmitic acid residues, which are essential for this process, making it an ideal probe for studying these fundamental immunological processes.

The compound's role in vaccine adjuvant research represents another significant area of application. Traditional adjuvants often rely on aluminum salts or other materials that may have limitations in terms of efficacy or safety profiles. The development of rationally designed synthetic adjuvants like this compound offers the potential for more precise control over immune responses and improved vaccine performance.

From a synthetic chemistry perspective, the compound represents an achievement in complex molecule construction, requiring sophisticated techniques for the assembly of multiple fatty acid chains, amino acid derivatives, and protecting groups. The successful synthesis of such molecules demonstrates advances in organic chemistry methodologies and provides templates for the design of related compounds with potentially improved properties.

Overview of Structural Characteristics

The structural characteristics of this compound reflect its sophisticated design for specific biological activity. The compound possesses a molecular formula of C58H111NO7S and a molecular weight of 966.57 grams per mole, indicating its substantial size and complexity. The structure incorporates multiple functional groups and molecular motifs that contribute to its biological activity and chemical properties.

Table 1: Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C58H111NO7S |

| Molecular Weight | 966.57 g/mol |

| Chemical Abstracts Service Number | 87363-03-9 |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 1 |

| International Union of Pure and Applied Chemistry Name | [3-[2-(hexadecanoylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate |

The molecule features three distinct palmitic acid (hexadecanoic acid) residues, which are crucial for its biological activity. These long-chain saturated fatty acids are known to be essential for Toll-like receptor activation, as demonstrated by studies showing that removal of fatty acid moieties from natural ligands results in loss of their activity. The presence of three such chains in this synthetic compound ensures robust interaction with target receptors.

The central core structure contains a modified cysteine residue with a tert-butyl ester protecting group. This design choice serves multiple purposes: it provides chemical stability during synthesis and handling, while potentially allowing for controlled release of the active compound under specific conditions. The sulfur atom in the cysteine residue creates a thioether linkage that connects to a glycerol backbone bearing two additional palmitic acid ester groups.

The propane-1,2-diol moiety serves as a structural scaffold that positions the fatty acid chains in an optimal configuration for biological activity. This glycerol-like structure mimics natural lipid arrangements found in biological membranes and may facilitate interaction with lipid raft domains where Toll-like receptors are known to concentrate during activation.

Table 2: Key Structural Components and Their Functions

| Structural Component | Function |

|---|---|

| Three Palmitic Acid Chains | Toll-like receptor activation and membrane interaction |

| tert-Butyl Ester Group | Chemical protection and potential controlled release |

| Cysteine-derived Core | Amino acid recognition and structural stability |

| Thioether Linkage | Chemical stability and conformational flexibility |

| Propane-1,2-diol Backbone | Spatial organization of fatty acid chains |

The stereochemical configuration of the compound includes specific chirality centers that may influence its biological activity. The cysteine-derived portion maintains the natural L-configuration found in biological systems, which is important for recognition by protein receptors and enzymes. The overall three-dimensional structure of the molecule is designed to optimize interactions with target proteins while maintaining sufficient flexibility to accommodate conformational changes required for biological activity.

Propiedades

IUPAC Name |

[3-[2-(hexadecanoylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H111NO7S/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-54(60)59-53(57(63)66-58(4,5)6)51-67-50-52(65-56(62)48-45-42-39-36-33-30-27-24-21-18-15-12-9-3)49-64-55(61)47-44-41-38-35-32-29-26-23-20-17-14-11-8-2/h52-53H,7-51H2,1-6H3,(H,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRMFGLPZIIYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H111NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596187 | |

| Record name | 3-{[3-tert-Butoxy-2-(hexadecanoylamino)-3-oxopropyl]sulfanyl}propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87363-03-9 | |

| Record name | 3-{[3-tert-Butoxy-2-(hexadecanoylamino)-3-oxopropyl]sulfanyl}propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-tert-Butoxy-3-oxo-2-palmitamidopropylthio)-propane-1,2-diyl dipalmitate typically involves multiple steps:

Formation of tert-Butoxy-3-oxo-2-palmitamidopropylthio Intermediate: This step involves the reaction of tert-butyl alcohol with a suitable acid chloride to form the tert-butoxy group. The palmitamide moiety is introduced through an amidation reaction.

Thioester Formation: The intermediate is then reacted with a thiol compound under specific conditions to form the thioester linkage.

Final Coupling: The final step involves coupling the intermediate with propane-1,2-diyl dipalmitate under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioester linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Compounds with different functional groups replacing the tert-butoxy group.

Aplicaciones Científicas De Investigación

Biochemical Applications

-

Drug Delivery Systems :

- The lipophilic nature of 3-(3-tert-butoxy-3-oxo-2-palmitamidopropylthio)-propane-1,2-diyl dipalmitate makes it a candidate for drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown that such compounds can improve the pharmacokinetic profiles of poorly soluble drugs, facilitating targeted delivery to specific tissues .

- Antioxidant Properties :

- Cell Membrane Interaction Studies :

Industrial Applications

- Cosmetic Formulations :

- Food Industry :

Case Study 1: Drug Delivery Enhancement

A study examined the use of this compound in enhancing the delivery of anticancer drugs. The results indicated improved cellular uptake and reduced cytotoxicity compared to conventional drug formulations, highlighting its potential as a safer alternative in cancer therapy.

Case Study 2: Antioxidant Efficacy

Research focused on the antioxidant properties of similar compounds demonstrated that they effectively scavenge free radicals in vitro. This finding supports the hypothesis that this compound could be developed into a therapeutic agent for oxidative stress-related diseases.

Mecanismo De Acción

The mechanism of action of 3-(3-tert-Butoxy-3-oxo-2-palmitamidopropylthio)-propane-1,2-diyl dipalmitate involves its interaction with molecular targets through its functional groups. The thioester linkage can undergo hydrolysis, releasing active intermediates that participate in biochemical reactions. The tert-butoxy group may provide steric hindrance, affecting the compound’s reactivity.

Comparación Con Compuestos Similares

Structural Analogues in TLR-2 Modulation

The compound belongs to a family of diacylthioglycerol lipopeptides. Below is a comparative analysis of its structural and functional properties against analogues:

Key Observations:

Functional Group Impact :

- The tert-butoxycarbonyl (Boc) and palmitamido groups in the target compound enhance lipophilicity and stability, critical for TLR-2 binding .

- Replacement of Boc with methoxy (as in C51H96N2O10S) reduces molecular weight and agonist potency, highlighting the Boc group's role in receptor interaction .

- Hydroxy-substituted analogues (e.g., C43H82N2O9S) show diminished activity due to reduced steric bulk and altered hydrogen bonding .

Stereochemical Influence :

- Compounds with (S)-configured tert-butoxy groups (e.g., 13d in ) exhibit distinct NMR shifts (δ 5.17 ppm for methine protons) compared to (R)-isomers, suggesting stereospecific TLR-2 recognition .

Comparison with Non-Lipopeptide Lipids

The compound is distinct from cationic or neutral lipids used in drug delivery (e.g., (2R)-3-(((2-(dimethylamino)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate). Key differences include:

Q & A

Q. How can researchers address low yields in thioether bond formation during synthesis?

- Methodological Answer : Optimize reaction conditions:

- Catalyst : Test alternatives like DMAP or pyridine derivatives.

- Solvent : Use anhydrous DMF or dichloromethane to minimize hydrolysis.

- Stoichiometry : Adjust molar ratios of thiol and alkyl halide precursors.

Monitor intermediates via inline IR spectroscopy and employ Design of Experiments (DoE) to identify critical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.